molecular formula C8H5ClO B1585391 7-Chlorobenzofuran CAS No. 24410-55-7

7-Chlorobenzofuran

Cat. No. B1585391
CAS RN: 24410-55-7
M. Wt: 152.58 g/mol
InChI Key: AROWSPBDKGWJNQ-UHFFFAOYSA-N
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Description

7-Chlorobenzofuran is a chemical compound with the molecular formula C8H5ClO . It has a molecular weight of 152.58 .


Synthesis Analysis

Benzofuran compounds, including 7-Chlorobenzofuran, can be synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 7-Chlorobenzofuran consists of a benzene ring fused to a furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Benzofuran compounds, including 7-Chlorobenzofuran, have been the subject of numerous chemical reactions . For instance, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Physical And Chemical Properties Analysis

7-Chlorobenzofuran is a liquid at room temperature . It has a molecular weight of 152.58 and a molecular formula of C8H5ClO .

Scientific Research Applications

Anticancer Therapeutic Potential

  • Scientific Field: Medicinal Chemistry, Oncology .
  • Summary of Application: Benzofuran derivatives, including 7-Chlorobenzofuran, have shown significant anticancer potential. They have been found to inhibit the growth of various human cancer cell lines .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of cancer being targeted. Typically, these compounds would be administered in a controlled dosage and their effects on cancer cell growth would be monitored .
  • Results or Outcomes: Many benzofuran derivatives have shown outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry, Microbiology .
  • Summary of Application: Benzofuran derivatives have been found to be effective antimicrobial agents. They have shown activity against a variety of microorganisms, including bacteria, viruses, and parasites .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of microorganism being targeted. Typically, these compounds would be administered in a controlled dosage and their effects on microbial growth would be monitored .
  • Results or Outcomes: Benzofuran derivatives have shown promising results as antimicrobial agents. They have been found to be effective against a variety of clinically relevant targets .

Treatment of Chronic Diseases

  • Scientific Field: Medicinal Chemistry, Pharmacology .
  • Summary of Application: Benzofuran derivatives have been found to be effective in the treatment of chronic diseases such as hypertension, neurodegenerative conditions, and dyslipidemia .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of chronic disease being treated. Typically, these compounds would be administered in a controlled dosage and their effects on disease progression would be monitored .
  • Results or Outcomes: Benzofuran derivatives have shown promising results in the treatment of chronic diseases. They have been found to be effective against a variety of clinically relevant targets .

Skin Disease Treatment

  • Scientific Field: Dermatology, Medicinal Chemistry .
  • Summary of Application: Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of skin disease being treated. Typically, these compounds would be administered in a controlled dosage and their effects on disease progression would be monitored .
  • Results or Outcomes: Benzofuran derivatives have shown promising results in the treatment of skin diseases. They have been found to be effective against a variety of clinically relevant targets .

Synthesis of Natural Products

  • Scientific Field: Organic Chemistry .
  • Summary of Application: Benzofuran derivatives are used in the synthesis of natural products .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific type of natural product being synthesized. Typically, these compounds would be used in a series of chemical reactions to produce the desired product .
  • Results or Outcomes: Benzofuran derivatives have shown promising results in the synthesis of natural products. They have been found to be effective in a variety of synthetic reactions .

Safety And Hazards

7-Chlorobenzofuran is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Benzofuran compounds, including 7-Chlorobenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research will likely continue to explore the therapeutic potential of these compounds .

properties

IUPAC Name

7-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROWSPBDKGWJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947287
Record name 7-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorobenzofuran

CAS RN

24410-55-7
Record name Benzofuran, 7-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
N Ahubelem, K Shah, B Moghtaderi… - International Journal of …, 2015 - Wiley Online Library
… directions yield 6-chlorobenzofuran; 2-(3-chlorophenyl) ethenyl oxidanyl radical (2c) in clockwise and counter-clockwise directions yield 5-chlorobenzofuran and 7-chlorobenzofuran, …
Number of citations: 3 onlinelibrary.wiley.com
A Prevysh-Kvinto - Chemistry of Heterocyclic Compounds, 1994 - Springer
… Hydrolysis of compound III gave 2-carbethoxy-3-hydroxymethyl-7-chlorobenzofuran (IV), the oxidation of which with pyridine dichromate [6] produced 2-carbethoxy-3-formyl-7-chlorobenzofuran …
Number of citations: 5 link.springer.com
M Watanabe, M Nishiyama, Y Koie - Tetrahedron letters, 1999 - Elsevier
… Some halobenzofurans such as 5-chloro- and 7-chlorobenzofuran were prepared by cyclization of phenol derivatives, l However, to our knowledge, synthesis of 4-chlorobenzofuran has …
Number of citations: 94 www.sciencedirect.com
CK Lau, PC Belanger, J Scheigetz… - Journal of medicinal …, 1989 - ACS Publications
… Overall, compound 5c, 2-[(4,-methoxyphenyl)methyl]-4-hydroxy-3methyl-5-propyl-7-chlorobenzofuran, was judged to have the optimum substituents at positions 4', 3, 5, and 7. The …
Number of citations: 30 pubs.acs.org
A Prevysh-Kvinto, K Byalovich - Chemistry of Heterocyclic Compounds, 1997 - Springer
… The initial 3-bromomethyl-2-ethoxycarbonyl-7-chlorobenzofuran (II), obtained by the method of [I], is converted by diethyl malonate to 3-[2,2-bis(ethoxycarbonyl)ethyl]-2-ethoxycarbonyl-7-chlorobenzofuran …
Number of citations: 4 link.springer.com
CA Rouzer, D Rlendeau, JP Falgueyret, CK Lau… - Biochemical …, 1991 - Elsevier
Detailed studies of the interaction of L-656,224 (2-[(4′-methoxyphenyl)methyl]-3-methyl-4-hydroxy-5-propyl-7-chlorobenzofuran) with 5-lipoxygenase were conducted using the …
Number of citations: 25 www.sciencedirect.com
MJ Gomez, C Bruneau, N Soyer… - Journal of Agricultural …, 1988 - ACS Publications
MATERIALS AND METHODS Materials. The three herbicides studied (2, 4-D, 2, 4-DP, MCPA) were 99%+ pure. Procedure for Pyrolysis. The pyrolyses were carried out in an inert …
Number of citations: 8 pubs.acs.org
EN Givens, PB Venuto - Journal of Catalysis, 1969 - Elsevier
Substituted 2-ethylphenols when heated at or above 550 C produce substituted benzofurans along with other products. 4-Methyl-, 4-ethyl-, 4,5-dimethyl, 4-fluoro-, 6-fluoro-, 4-chloro-, 6-…
Number of citations: 1 www.sciencedirect.com
S Hou, BZ Dlugogorski, JC Mackie… - International …, 2017 - inderscienceonline.com
… The NIST library afforded tentative identification of these trace pollutants (signal to noise ratio around 15) as 6-chlorobenzofuran, 7-chlorobenzofuran and 6-bromobenzofuran at …
Number of citations: 4 www.inderscienceonline.com
A Bhattacharya, P Raha, AK Das, N Adityachaudhury - Chemosphere, 1994 - Elsevier
Photodegradation of the insecticide, carbofuran (I) in different organic solvents under sunlight furnished nine photoproducts (II-X). One compound (X) was isolated in pure form and …
Number of citations: 17 www.sciencedirect.com

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